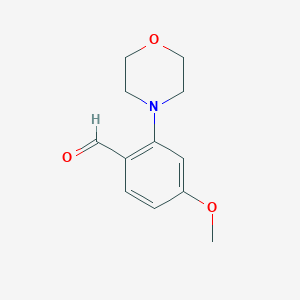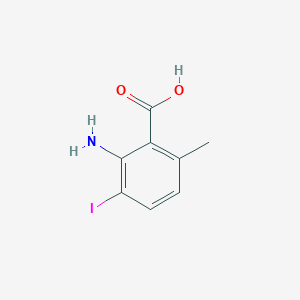![molecular formula C13H12O3 B14769396 (Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate](/img/structure/B14769396.png)
(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 3-(benzofuran-5-yl)acrylate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound features a benzofuran ring fused with an acrylate moiety, making it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-(benzofuran-5-yl)acrylate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran ring can be synthesized through various methods, including cyclization of ortho-hydroxyaryl ketones or via palladium-catalyzed coupling reactions.
Acrylate Formation: The acrylate moiety is introduced through esterification reactions, often using ethyl acrylate and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of benzofuran derivatives, including (Z)-ethyl 3-(benzofuran-5-yl)acrylate, often employs high-yield synthetic routes with minimal side reactions. Techniques such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings efficiently .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 3-(benzofuran-5-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or the acrylate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives (e.g., ketones, carboxylic acids)
- Reduced derivatives (e.g., alcohols, alkanes)
- Substituted benzofuran derivatives with modified functional groups .
Scientific Research Applications
(Z)-ethyl 3-(benzofuran-5-yl)acrylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-(benzofuran-5-yl)acrylate involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in disease pathways.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anti-inflammatory and anti-cancer properties.
Uniqueness
(Z)-ethyl 3-(benzofuran-5-yl)acrylate stands out due to its unique combination of a benzofuran ring and an acrylate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for drug discovery and development .
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl (Z)-3-(1-benzofuran-5-yl)prop-2-enoate |
InChI |
InChI=1S/C13H12O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3-9H,2H2,1H3/b6-4- |
InChI Key |
QRGNUCNJSCZKLL-XQRVVYSFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CC2=C(C=C1)OC=C2 |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14769315.png)
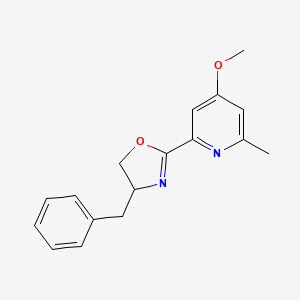
![5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14769319.png)
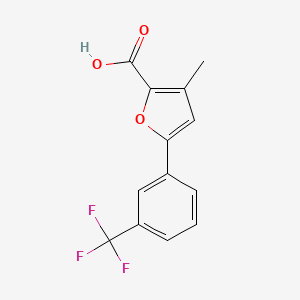
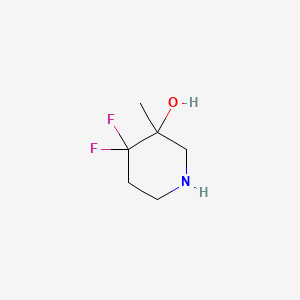

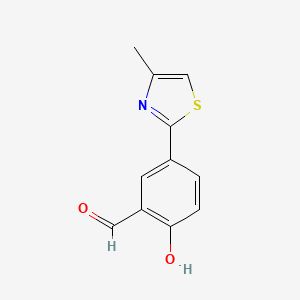
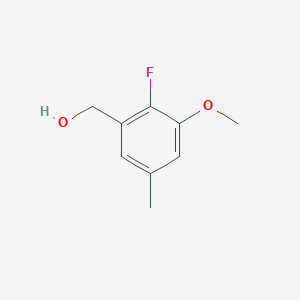
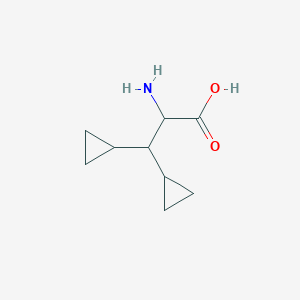
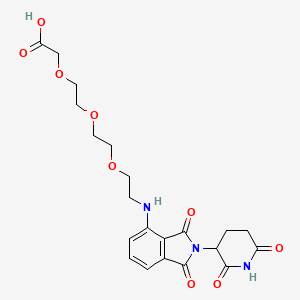

![2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid](/img/structure/B14769393.png)
